(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative with a (Z)-configured pyridinylmethylene group at position 2 and a 3,4-dimethoxyphenethyl substituent at position 6. The 3,4-dimethoxyphenethyl group introduces electron-donating methoxy substituents, likely influencing solubility and receptor interactions. The pyridinylmethylene moiety may contribute to π-π stacking or hydrogen bonding in biological targets.
Properties
IUPAC Name |
(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-22-5-3-17(13-23(22)31-2)9-12-28-15-20-21(32-16-28)6-4-19-25(29)24(33-26(19)20)14-18-7-10-27-11-8-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3/b24-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEMMSJFIAIHIZ-OYKKKHCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.
- Molecular Formula : C26H24N2O5
- Molecular Weight : 444.5 g/mol
- CAS Number : 951984-60-4
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biological pathways.
Anticancer Activity
Recent research has highlighted the compound's potential as a BRD4 inhibitor. BRD4 is a protein implicated in the regulation of gene expression and is often overexpressed in various cancers.
- Mechanism of Action : The compound exhibits inhibitory activity against the bromodomain and extraterminal (BET) family proteins, particularly BRD4. In vitro studies have shown that it can significantly reduce cell proliferation in breast cancer cell lines.
Additional Biological Effects
In addition to its role as a BRD4 inhibitor, this compound has demonstrated effects on other cellular processes:
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells, which is crucial for preventing tumor growth.
- DNA Damage Induction : The compound has been shown to induce DNA damage in cancer cells, which may contribute to its anti-tumor effects by triggering apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O5 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 951984-60-4 |
| IC50 (BRD4 Inhibition) | 0.237 μM |
| Cell Cycle Phase Arrested | G1 Phase |
Case Studies
- Breast Cancer Cell Lines : In a study involving MCF-7 and TNBC cell lines, treatment with the compound resulted in significant reductions in cell viability and proliferation rates. This suggests that the compound could be further developed as a therapeutic agent for breast cancer treatment.
- Mechanistic Studies : Further mechanistic studies revealed that the compound not only inhibits BRD4 but also modulates the expression of genes involved in cell survival and proliferation, such as c-MYC.
Comparison with Similar Compounds
Substituent Variations in Benzofuro-Oxazinone Derivatives
The compound’s closest analogs differ in substituents at positions 2 and 8, as summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenethyl group (reference compound) increases electron density compared to the 4-fluorophenethyl group in . This may enhance interactions with hydrophobic pockets in biological targets .
- Pyridine Position: The pyridin-4-ylmethylene group (reference compound) vs.
Functional Group Impact on Physicochemical Properties
- Methoxy vs. Fluorine : The 3,4-dimethoxy substitution (reference compound) increases molecular weight (MW ≈ 490 g/mol) compared to the 4-fluorophenethyl analog (MW ≈ 470 g/mol). Methoxy groups may improve solubility in polar solvents but reduce membrane permeability .
- Dioxane Solvate : The analog in forms a 1:1 solvate with 1,4-dioxane, which stabilizes the crystal lattice but introduces challenges in purity during synthesis .
Comparison with Non-Benzofuro-Oxazinone Analogs
- Briaviolide F (C28H39O10Cl): A marine-derived diterpenoid with a hydroxyl group at C-2 and a hexanoyl group at C-12. Its α/β stereochemistry (determined via NOESY) contrasts with the planar benzofuro-oxazinone core but underscores the importance of substituent orientation .
- Garcimultinone J (C38H50O6): Features a 3,4-dihydroxybenzoyl group, which enhances hydrogen-bonding capacity compared to the reference compound’s dimethoxyphenethyl group. This difference may influence antioxidant or enzyme-inhibitory activity .
Research Findings and Implications
Pharmacological Potential
- CNS Activity : The pyridine and benzofuran motifs are common in neuromodulators (e.g., acetylcholinesterase inhibitors).
- Anticancer Potential: Fluorinated analogs () may exhibit enhanced cytotoxicity due to improved membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
